molecular formula C14H15FN2O2S B3405738 2-((4-fluorophenyl)thio)-N-(2-(3-methylisoxazol-5-yl)ethyl)acetamide CAS No. 1421509-53-6

2-((4-fluorophenyl)thio)-N-(2-(3-methylisoxazol-5-yl)ethyl)acetamide

Cat. No.: B3405738
CAS No.: 1421509-53-6
M. Wt: 294.35
InChI Key: KAVRJDLUJWVCAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((4-fluorophenyl)thio)-N-(2-(3-methylisoxazol-5-yl)ethyl)acetamide is a synthetic organic compound characterized by the presence of a fluorophenyl group, a thioether linkage, and an isoxazole moiety. This compound is of interest in various fields of scientific research due to its unique structural features and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-fluorophenyl)thio)-N-(2-(3-methylisoxazol-5-yl)ethyl)acetamide typically involves multiple steps:

  • Formation of the Thioether Linkage: : The initial step involves the reaction of 4-fluorothiophenol with an appropriate alkylating agent to form the thioether linkage. This reaction is usually carried out in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF).

  • Introduction of the Isoxazole Moiety: : The next step involves the synthesis of the isoxazole ring. This can be achieved through a cyclization reaction involving a nitrile oxide intermediate, which is generated in situ from a hydroxylamine derivative and an oxidizing agent.

  • Coupling Reaction: : The final step is the coupling of the thioether intermediate with the isoxazole derivative. This is typically done using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This often involves the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and the use of less hazardous reagents, is increasingly being adopted.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The thioether group in 2-((4-fluorophenyl)thio)-N-(2-(3-methylisoxazol-5-yl)ethyl)acetamide can undergo oxidation to form the corresponding sulfoxide or sulfone. Common oxidizing agents for this transformation include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

  • Reduction: : The compound can also undergo reduction reactions, particularly at the isoxazole ring. Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used to reduce the isoxazole to the corresponding amine.

  • Substitution: : The fluorophenyl group can participate in nucleophilic aromatic substitution reactions. This is facilitated by the electron-withdrawing effect of the fluorine atom, which activates the aromatic ring towards nucleophilic attack.

Common Reagents and Conditions

    Oxidation: m-CPBA, H2O2

    Reduction: LiAlH4, NaBH4

    Substitution: Nucleophiles such as amines or thiols

Major Products

    Oxidation: Sulfoxide, sulfone

    Reduction: Amines

    Substitution: Substituted aromatic compounds

Scientific Research Applications

2-((4-fluorophenyl)thio)-N-(2-(3-methylisoxazol-5-yl)ethyl)acetamide has several applications in scientific research:

  • Chemistry: : It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

  • Biology: : The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

  • Medicine: : Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is beneficial.

  • Industry: : It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-((4-fluorophenyl)thio)-N-(2-(3-methylisoxazol-5-yl)ethyl)acetamide is not fully understood, but it is believed to involve interaction with specific molecular targets. The isoxazole ring and the thioether linkage are thought to play key roles in its biological activity, potentially through modulation of enzyme activity or receptor binding.

Comparison with Similar Compounds

Similar Compounds

  • 2-((4-chlorophenyl)thio)-N-(2-(3-methylisoxazol-5-yl)ethyl)acetamide
  • 2-((4-bromophenyl)thio)-N-(2-(3-methylisoxazol-5-yl)ethyl)acetamide
  • 2-((4-methylphenyl)thio)-N-(2-(3-methylisoxazol-5-yl)ethyl)acetamide

Uniqueness

Compared to similar compounds, 2-((4-fluorophenyl)thio)-N-(2-(3-methylisoxazol-5-yl)ethyl)acetamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom’s electronegativity and small size can enhance the compound’s ability to interact with biological targets, potentially leading to improved efficacy and selectivity.

Properties

IUPAC Name

2-(4-fluorophenyl)sulfanyl-N-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15FN2O2S/c1-10-8-12(19-17-10)6-7-16-14(18)9-20-13-4-2-11(15)3-5-13/h2-5,8H,6-7,9H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAVRJDLUJWVCAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)CCNC(=O)CSC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701151936
Record name Acetamide, 2-[(4-fluorophenyl)thio]-N-[2-(3-methyl-5-isoxazolyl)ethyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701151936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1421509-53-6
Record name Acetamide, 2-[(4-fluorophenyl)thio]-N-[2-(3-methyl-5-isoxazolyl)ethyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1421509-53-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetamide, 2-[(4-fluorophenyl)thio]-N-[2-(3-methyl-5-isoxazolyl)ethyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701151936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-((4-fluorophenyl)thio)-N-(2-(3-methylisoxazol-5-yl)ethyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-((4-fluorophenyl)thio)-N-(2-(3-methylisoxazol-5-yl)ethyl)acetamide
Reactant of Route 3
Reactant of Route 3
2-((4-fluorophenyl)thio)-N-(2-(3-methylisoxazol-5-yl)ethyl)acetamide
Reactant of Route 4
Reactant of Route 4
2-((4-fluorophenyl)thio)-N-(2-(3-methylisoxazol-5-yl)ethyl)acetamide
Reactant of Route 5
Reactant of Route 5
2-((4-fluorophenyl)thio)-N-(2-(3-methylisoxazol-5-yl)ethyl)acetamide
Reactant of Route 6
Reactant of Route 6
2-((4-fluorophenyl)thio)-N-(2-(3-methylisoxazol-5-yl)ethyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.